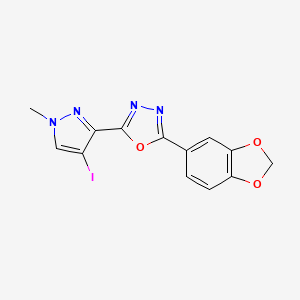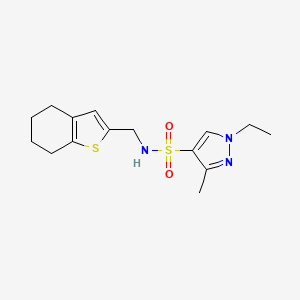![molecular formula C22H25N3O2 B10951312 1-[(2,4-dimethylphenoxy)methyl]-N-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10951312.png)
1-[(2,4-dimethylphenoxy)methyl]-N-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE is a chemical compound that has garnered attention in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenol with formaldehyde to form 2,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with mesityl hydrazine to form the corresponding hydrazone. The final step involves cyclization and acylation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyrazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE has shown promising results in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Studied for its potential anti-cancer properties by inducing apoptosis in cancer cells.
Industry: Potential use in the development of environmentally friendly insecticides
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In insects, it inhibits acetylcholinesterase, leading to paralysis and death. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride: Known for its use as an α₁-adrenoceptor antagonist.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-MESITYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its dual functionality in both insecticidal and anti-cancer applications. Its structural properties allow for versatile chemical modifications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[(2,4-dimethylphenoxy)methyl]-N-(2,4,6-trimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-7-20(16(3)10-14)27-13-25-9-8-19(24-25)22(26)23-21-17(4)11-15(2)12-18(21)5/h6-12H,13H2,1-5H3,(H,23,26) |
InChI Key |
UPUJTZMQHDQDKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B10951238.png)

![2-[3-(2-methylpropoxy)phenyl]-N-{[2-(thiophen-2-ylcarbonyl)hydrazinyl]carbonothioyl}quinoline-4-carboxamide](/img/structure/B10951250.png)
![2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951254.png)
![2-methoxyethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951263.png)

![1-[(5-bromothiophen-2-yl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B10951275.png)
![N-(2,4-dimethylphenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B10951282.png)
![{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid](/img/structure/B10951285.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B10951286.png)
![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10951302.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951308.png)
![1-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10951309.png)
